molecular formula C18H14F4N4O2 B11073880 2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile

2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile

Cat. No.: B11073880
M. Wt: 394.3 g/mol
InChI Key: SYLPYMJUSZCYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE typically involves multiple steps, including the introduction of fluorine and nitro groups into the aromatic ring, followed by the formation of the piperazine moiety. Common reagents used in these reactions include fluorinating agents, nitrating agents, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or modulator of certain biological processes, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and nitro groups, along with the piperazine moiety, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H14F4N4O2

Molecular Weight

394.3 g/mol

IUPAC Name

2-fluoro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]benzonitrile

InChI

InChI=1S/C18H14F4N4O2/c19-14-2-1-3-15(13(14)11-23)24-6-8-25(9-7-24)16-5-4-12(18(20,21)22)10-17(16)26(27)28/h1-5,10H,6-9H2

InChI Key

SYLPYMJUSZCYOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)F)C#N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.